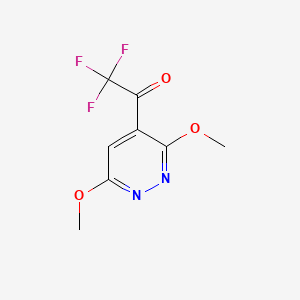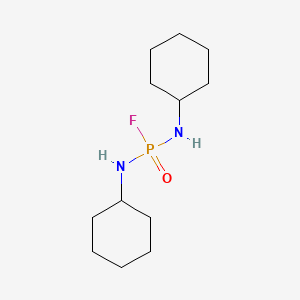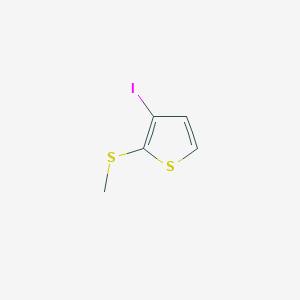
3-Iodo-2-(methylthio)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-2-(methylthio)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(methylthio)thiophene can be achieved through several methods. One common approach involves the iodination of 2-(methylthio)thiophene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields .
化学反応の分析
Types of Reactions
3-Iodo-2-(methylthio)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, boronic acids, or alkynes, typically under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl and alkyne-substituted thiophenes.
科学的研究の応用
3-Iodo-2-(methylthio)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Explored for its antimicrobial and antioxidant properties.
作用機序
The mechanism of action of 3-Iodo-2-(methylthio)thiophene varies depending on its application:
In Organic Synthesis: Acts as an electrophile in substitution and coupling reactions.
In Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
In Material Science: Contributes to the electronic properties of materials, enhancing their conductivity and luminescence.
類似化合物との比較
Similar Compounds
2-Iodo-3-(methylthio)thiophene: Similar structure but different substitution pattern.
3-Bromo-2-(methylthio)thiophene: Bromine instead of iodine, leading to different reactivity.
2-(Methylthio)thiophene: Lacks the iodine atom, resulting in lower reactivity.
Uniqueness
3-Iodo-2-(methylthio)thiophene is unique due to the presence of both iodine and a methylthio group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis, medicinal chemistry, and material science .
特性
分子式 |
C5H5IS2 |
|---|---|
分子量 |
256.1 g/mol |
IUPAC名 |
3-iodo-2-methylsulfanylthiophene |
InChI |
InChI=1S/C5H5IS2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3 |
InChIキー |
WYVNPVSQIIXUBG-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CS1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


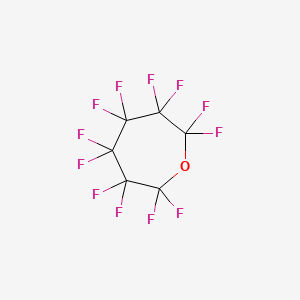
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
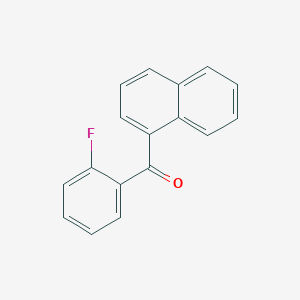
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
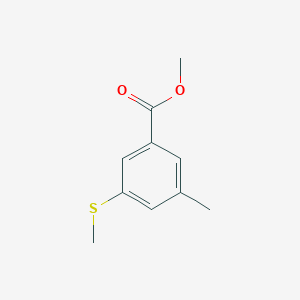
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
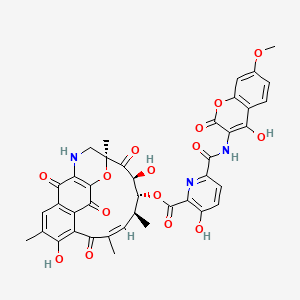
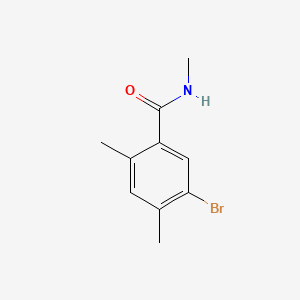
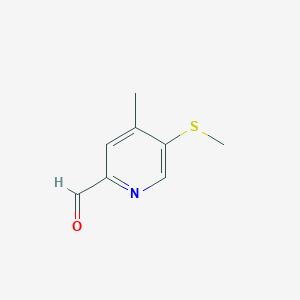
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)

